2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxyethyl group, and a methylpiperidinyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the hydroxyethyl group, and the attachment of the methylpiperidinyl group. Common reagents used in these reactions include cyclopropyl bromide, ethylene oxide, and 4-methylpiperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-ethylpiperidin-1-yl)ethan-1-one
- 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)propan-1-one
Uniqueness
2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[cyclopropyl(2-hydroxyethyl)amino]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H24N2O2/c1-11-4-6-14(7-5-11)13(17)10-15(8-9-16)12-2-3-12/h11-12,16H,2-10H2,1H3 |
InChI Key |
POEHBKBMRIHNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CCO)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.